2,4,10-Trimethyldodecane 2,4,10-Trimethyldodecane
Brand Name: Vulcanchem
CAS No.: 189380-74-3
VCID: VC19095822
InChI: InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3
SMILES:
Molecular Formula: C15H32
Molecular Weight: 212.41 g/mol

2,4,10-Trimethyldodecane

CAS No.: 189380-74-3

Cat. No.: VC19095822

Molecular Formula: C15H32

Molecular Weight: 212.41 g/mol

* For research use only. Not for human or veterinary use.

2,4,10-Trimethyldodecane - 189380-74-3

Specification

CAS No. 189380-74-3
Molecular Formula C15H32
Molecular Weight 212.41 g/mol
IUPAC Name 2,4,10-trimethyldodecane
Standard InChI InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3
Standard InChI Key UEPNVRUJSYXOJZ-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCCCCC(C)CC(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 2,4,10-trimethyldodecane, reflects the positions of its methyl substituents on a 12-carbon chain. Its structure can be represented as CH3CH(CH3)CH2CH(CH3)CH2CH2CH2CH2CH(CH3)CH2CH3\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_3. The branching pattern reduces crystallinity compared to linear alkanes, leading to lower melting points and enhanced solubility in nonpolar solvents .

Isomerism and Related Compounds

2,4,10-Trimethyldodecane is one of several trimethyl-substituted dodecane isomers. For example, 2,6,10-trimethyldodecane (farnesane) shares the same molecular formula but differs in methyl group placement, altering its physical and chemical behavior . Such structural variations influence applications; farnesane, for instance, is explored as a biodiesel additive due to its combustion properties .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC15H32\text{C}_{15}\text{H}_{32}
Average Molecular Weight212.41 g/mol
CAS Registry Number189380-74-3
IUPAC Name2,4,10-Trimethyldodecane

Synthesis and Production

Industrial Synthesis Routes

The commercial production of 2,4,10-trimethyldodecane typically involves acid-catalyzed isomerization of linear alkanes or alkylation of shorter-chain hydrocarbons. For example, propylene or butylene oligomers may undergo branching in the presence of catalysts like sulfuric acid or aluminum chloride . RR Scientific lists the compound with a purity of 98%, indicating rigorous post-synthesis purification via fractional distillation .

Laboratory-Scale Preparation

In research settings, this compound is synthesized through Grignard reactions or Wittig olefination, enabling precise control over branching patterns. A 2015 EU safety datasheet for clarified oil (CLO) highlights the use of branched alkanes as stabilizing agents, though specific synthesis details remain proprietary .

Physicochemical Properties

Thermal and Physical Properties

As a branched alkane, 2,4,10-trimethyldodecane exhibits:

  • Boiling Point: Estimated at 260–270°C (based on analogous trimethyldodecanes) .

  • Melting Point: Below −20°C due to hindered molecular packing .

  • Density: ~0.78 g/cm³ at 20°C, typical for medium-chain alkanes .

  • Solubility: Insoluble in water; miscible with hydrocarbons, ethers, and chlorinated solvents .

Chemical Reactivity

The compound undergoes free-radical halogenation under UV light, preferentially at tertiary carbon sites. It is resistant to oxidation at room temperature but combusts completely in air to form CO2\text{CO}_2 and H2O\text{H}_2\text{O} .

Applications and Industrial Use

Fuel and Lubricant Additives

Environmental and Health Considerations

Ecotoxicology

As a VOC, 2,4,10-trimethyldodecane contributes to ground-level ozone formation. The EPA’s CompTox database classifies it as a low-priority substance due to limited bioaccumulation data .

Human Health Impacts

Acute exposure may cause respiratory irritation, while chronic effects are undocumented. Handling guidelines recommend ventilation and personal protective equipment .

Analytical Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting and quantifying this compound in environmental samples. The FooDB notes its presence in black walnut extracts, identified via GC-MS .

Spectroscopic Characterization

1H^1\text{H} NMR spectra show distinct signals for methyl groups (δ 0.8–1.0 ppm) and backbone protons (δ 1.2–1.5 ppm) .

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